molecular formula C3H5N3O2S B1629164 1H-Imidazole-4-sulfonamide CAS No. 58768-75-5

1H-Imidazole-4-sulfonamide

Cat. No.: B1629164
CAS No.: 58768-75-5
M. Wt: 147.16 g/mol
InChI Key: JAURKIVAGLWIBP-UHFFFAOYSA-N
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Description

1H-Imidazole-4-sulfonamide is a heterocyclic compound featuring an imidazole ring substituted with a sulfonamide group at the 4-position. Imidazole derivatives are known for their broad range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Target of Action

1H-Imidazole-4-sulfonamide is a compound that belongs to the class of organic compounds known as imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in the biological systemImidazole derivatives are known to exhibit a broad range of chemical and biological properties, which contribute to their diverse modes of action .

Biochemical Pathways

Imidazole is a key component of some natural products such as histidine, purine, histamine, and dna-based structures . The imidazole intermediate 5-aminoimidazole-4-carboxamide ribotide (AICAR) is synthesized in both the histidine and purine biosynthesis pathways .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability . In silico ADMET prediction studies for imidazole derivatives have indicated that these compounds are nonmutagenic and noncarcinogenic .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The chemical properties of imidazole, such as its solubility in water and other polar solvents, may influence its action in different environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-sulfonamide typically involves the cyclization of amido-nitriles or other suitable precursors under specific conditions. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates and their subsequent cyclization. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Green chemistry approaches, such as the use of ionic liquids and microreactors, are also being explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted imidazole derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1H-Imidazole-4-sulfonamide can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

1H-imidazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2S/c4-9(7,8)3-1-5-2-6-3/h1-2H,(H,5,6)(H2,4,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAURKIVAGLWIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628025
Record name 1H-Imidazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58768-75-5
Record name 1H-Imidazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-imidazole-4-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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